molecular formula C₁₆H₁₈D₄O₄ B1153478 Di-sec-butyl Phthalate-d4

Di-sec-butyl Phthalate-d4

Cat. No.: B1153478
M. Wt: 282.37
Attention: For research use only. Not for human or veterinary use.
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Description

Di-sec-butyl Phthalate-d4 (CAS 4489-61-6) is a deuterated analog of di-sec-butyl phthalate, with the molecular formula C₁₆H₂₂O₄ and a molecular weight of 278.34 g/mol . Its IUPAC name is dibutan-2-yl benzene-1,2-dicarboxylate, featuring branched sec-butyl ester groups attached to the phthalate backbone. The deuterium labeling at specific positions enhances its utility as an internal standard in gas chromatography-mass spectrometry (GC/MS) for quantifying non-deuterated phthalates in complex matrices like environmental samples or biological fluids .

Key properties include:

  • LogP: 3.9 (indicating moderate hydrophobicity) .
  • Polar surface area: 52.6 Ų .
  • Boiling point: ~327°C (lit.) .
  • Density: 1.039 g/mL at 25°C (for the iso-butyl variant) .

Its primary applications are in analytical chemistry (e.g., trace analysis of phthalates in environmental monitoring) and chemical synthesis as a deuterated intermediate .

Properties

Molecular Formula

C₁₆H₁₈D₄O₄

Molecular Weight

282.37

Synonyms

1,2-Benzenedicarboxylic Acid 1,2-Bis(1-methylpropyl) Ester-d4;  Phthalic Acid Di-sec-butyl Ester-d4; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Ester Group Structure Key Properties
Di-sec-butyl Phthalate-d4 4489-61-6 C₁₆H₂₂O₄ 278.34 Branched sec-butyl LogP: 3.9; Density: 1.039 g/mL
Di-n-butyl Phthalate-d4 93952-11-5 C₁₆H₁₈D₄O₄ 282.37 Linear n-butyl Boiling point: ~340°C
Dihexyl Phthalate-D4 - C₂₀H₂₆D₄O₄ 342.45 Linear hexyl Used in biomonitoring
Dimethyl Phthalate-d4 - C₁₀H₁₀O₄ 194.19 Methyl Retention time: 1.07 min (GC/MS)

Key Differences :

  • Branching vs.
  • Deuterium Labeling: Deuterated versions (e.g., Di-n-butyl-d4, Dihexyl-d4) exhibit nearly identical chemical behavior to non-deuterated phthalates but are distinguishable via mass spectrometry due to isotopic shifts .

Analytical Performance in GC/MS

Deuterated phthalates are critical as internal standards due to their structural similarity to target analytes. For example:

  • This compound : Used in studies analyzing volatile compounds in fermented soybean meal, where it constituted 34.16% of aliphatic compounds in SL4 extracts .
  • Di-n-butyl Phthalate-d4 : Employed in environmental analyses with a detection limit of 1.03 ng/µL .
  • Diethyl Phthalate-d4 : Shows a shorter retention time (1.03 min) compared to bulkier analogs like Di-n-octyl-d4 (2.17 min) due to lower molecular weight .

Q & A

Q. How is Di-sec-butyl Phthalate-d4 distinguished from non-deuterated analogs in analytical workflows?

Deuterated phthalates like this compound are identified using mass spectrometry (MS) due to their distinct mass shifts caused by deuterium substitution. For example, in GC-MS analysis under Selected Ion Monitoring (SIM) mode, the molecular ion peaks and fragment ions of the deuterated compound will exhibit predictable mass-to-charge (m/z) ratios differing by 4 atomic mass units (AMU) compared to non-deuterated analogs. Isotopic purity (>98%) ensures minimal interference from non-deuterated species . Method validation should include verifying isotopic enrichment via nuclear magnetic resonance (NMR) and high-resolution MS .

Q. What synthetic routes are employed for this compound, and how is purity ensured?

Synthesis typically involves deuterated precursors such as o-xylene-d10, which undergoes sequential oxidation, chlorination, and esterification with sec-butanol. For example, the synthesis of diphenyl phthalate-D4 (a structurally similar compound) achieved a 75.2% yield through optimized oxidation of o-xylene-d10, followed by esterification with phenol-d5 . Purity is validated using liquid chromatography (LC-MS) and NMR to confirm the absence of non-deuterated byproducts and residual solvents. Reaction conditions (e.g., temperature, catalyst selection) are critical for minimizing side reactions .

Q. Why are deuterated phthalates like this compound used as internal standards in environmental analysis?

Deuterated analogs serve as surrogates to correct for matrix effects and instrument variability during quantification. For instance, Di-n-butyl Phthalate-d4 is added to samples prior to extraction in GC-MS workflows. Its recovery rate is monitored to assess extraction efficiency, while its stable isotopic signature prevents overlap with native phthalate peaks. This method reduces false positives/negatives in complex matrices like soil or biological fluids .

Advanced Research Questions

Q. How can researchers resolve discrepancies in environmental fate studies of this compound?

Contradictions in degradation rates or bioavailability often arise from matrix-specific interactions. For example, adsorption to organic matter in soil may reduce apparent biodegradation rates compared to aqueous systems. To address this, use isotopically labeled tracers in controlled microcosm experiments and apply kinetic modeling (e.g., first-order decay constants) while accounting for soil pH, organic carbon content, and microbial activity . Cross-validation with LC-HRMS or tandem MS/MS improves specificity in detecting transformation products .

Q. What methodological challenges arise when quantifying this compound in human biomonitoring studies?

Key challenges include low analyte concentrations (ng/mL range) and co-elution with endogenous lipids. To mitigate this, employ solid-phase extraction (SPE) with deuterated internal standards and optimize chromatographic separation using orthogonal columns (e.g., C18 and phenyl-hexyl phases). For example, a study using dimethyl phthalate-d4 achieved a detection limit of 0.1 ng/mL by coupling SPE with isotope dilution MS . Matrix-matched calibration curves are essential to account for ion suppression/enhancement .

Q. How can isotopic dilution techniques improve reproducibility in this compound toxicity assays?

Isotopic dilution minimizes variability in cell culture or in vivo exposure studies. For instance, spiking cell lysates with this compound before LC-MS analysis enables precise normalization of endogenous phthalate levels. This approach is critical for dose-response studies, where even minor analytical errors can distort EC50/IC50 calculations. Parallel use of stable isotope-labeled metabolites (e.g., mono-sec-butyl phthalate-d4) further refines pharmacokinetic models .

Methodological Best Practices

  • Synthesis Optimization : Use single-factor or response surface methodology (RSM) to optimize reaction yields. For example, varying the molar ratio of sec-butanol to phthalic anhydride-d4 during esterification can maximize deuterium retention .
  • QA/QC Protocols : Include blanks, replicates, and certified reference materials (CRMs) in each batch. For GC-MS, monitor the signal-to-noise ratio of this compound peaks and ensure surrogate recovery rates fall within 70–120% .
  • Data Interpretation : Apply multivariate statistics (e.g., principal component analysis) to disentangle confounding factors in environmental or epidemiological datasets .

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